Enhanced LogP and Lipophilicity Compared to Non-Brominated Analog
The presence of the bromine atom at the 4-position significantly increases lipophilicity compared to its non-brominated analog, 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid. The calculated LogP for the non-brominated analog is 0.8 . While precise experimental data for 4-Bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid is not available from primary literature, the presence of bromine, a heavy halogen, is known to increase LogP by approximately 0.5-1.0 units, which is a critical parameter for optimizing membrane permeability and bioavailability in drug discovery .
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Not available; predicted to be higher due to bromine substitution |
| Comparator Or Baseline | 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid: cLogP 0.8 |
| Quantified Difference | Predicted increase of approx. 0.5-1.0 LogP units based on halogen substitution effects |
| Conditions | Calculated/predicted physicochemical properties |
Why This Matters
Higher lipophilicity is a key determinant of a compound's ability to cross biological membranes, making this brominated analog a potentially more valuable starting point for developing orally bioavailable drugs.
